(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound were not found, an asymmetric approach to similar bicyclo [2.2.1]heptane-1-carboxylates has been reported . This method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic heptane ring with an amino group and a carboxylic acid group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.66. More detailed physical and chemical properties were not found in the searched resources .
Scientific Research Applications
Organocatalysis
This compound serves as a key intermediate in organocatalytic reactions, particularly in asymmetric synthesis. The bicyclo[2.2.1]heptane scaffold is crucial for developing enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which are significant for synthesizing biologically relevant molecules .
Drug Synthesis
The structural moiety of bicyclo[2.2.1]heptane is found in various drug candidates. Its presence in compounds like LMV-601 and AMG 221 highlights its importance in pharmaceutical research, where it provides a basis for the development of new therapeutic agents .
Chiral Auxiliary and Ligand Design
Compounds with a bicyclo[2.2.1]heptane core, such as bornanesultam, are used as chiral auxiliaries in asymmetric synthesis. Additionally, derivatives of this scaffold act as effective chiral ligands for transition-metal catalysis .
Synthesis of Hydroxy-α-amino Acids
The compound is utilized in the synthesis of hydroxy-α-amino acids, which are components of many biologically active peptides. These amino acids are essential building blocks for creating modified analogues of biologically active peptides .
Heterocyclic Compound Synthesis
Hydroxylated alicyclic α-amino acids derived from this compound are widely used for synthesizing various heterocyclic compounds. This application is vital for the creation of diverse molecules with potential biological activity .
Chemotherapeutic Agent Development
The synthesis of hydroxy-α-amino acids from this compound is relevant for the development of chemotherapeutic agents. Notably, compounds like Paclitaxel (Taxol) and Docetaxel (Taxotere), which are effective in cancer treatment, are related to this class of amino acids .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It’s known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
Biochemical Pathways
The bicyclo[221]heptane scaffold is a key component in various biologically significant molecules, suggesting its involvement in diverse biochemical pathways .
Result of Action
It’s known that compounds containing the bicyclo[221]heptane scaffold have various functions, suggesting a range of potential effects .
properties
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHCTZKPYWADE-MBWJBUSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
CAS RN |
179462-37-4 |
Source
|
Record name | rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.